4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride
Description
The compound 4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride belongs to the quinazolinone class, a heterocyclic scaffold with a 4(3H)-quinazolinone core. Quinazolinones are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, anticonvulsant, and antifungal activities .
Properties
CAS No. |
61555-10-0 |
|---|---|
Molecular Formula |
C17H16ClN3O2S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
S-[[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl] carbamothioate;hydrochloride |
InChI |
InChI=1S/C17H15N3O2S.ClH/c1-11-6-2-5-9-14(11)20-15(10-23-17(18)22)19-13-8-4-3-7-12(13)16(20)21;/h2-9H,10H2,1H3,(H2,18,22);1H |
InChI Key |
LBKHXWVKSDAALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the S-carbamoylthiomethyl Group: This step may involve the reaction of the quinazolinone intermediate with a thiol reagent followed by carbamoylation.
Addition of the o-Tolyl Group: The o-tolyl group can be introduced via a substitution reaction, often using a suitable halogenated precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: Various substitution reactions can occur, especially on the aromatic rings or at the carbamoylthiomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its pharmacological properties, such as anticancer or antimicrobial activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The S-carbamoylthiomethyl group might enhance binding affinity or specificity, while the o-tolyl group could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Key Structural Features:
- Core: 4(3H)-quinazolinone (a fused bicyclic system with a pyrimidinone ring).
- Substituents :
- 2-position : S-carbamoylthiomethyl (–SCH₂CONH₂), a sulfur-containing carbamate group.
- 3-position : o-Tolyl (2-methylphenyl), providing steric bulk and lipophilicity.
- Salt Form : Hydrochloride, enhancing water solubility and bioavailability.
Structural and Functional Group Comparisons
The following table highlights structural variations and reported activities of key quinazolinone derivatives:
| Compound Name (CAS/Reference) | 2-Substituent | 3-Substituent | Key Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | S-Carbamoylthiomethyl | o-Tolyl | Not explicitly reported | [1, 3] |
| 2-[[3-(Dimethylamino)propyl]amino]-3-methyl-... [5] | Aminopropyl | Methyl | Undisclosed (pharmacokinetic focus) | [5] |
| 2-(Hydroxymethyl)-3-(o-tolyl)-... [6] | Hydroxymethyl | o-Tolyl | Sedative/hypnotic potential | [6, 13] |
| UR-9825 (Antifungal) [7] | Triazole derivative | 7-Cl, 2-aryl | Antifungal (vs. Candida and Aspergillus) | [7] |
| 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)-... [8] | 4-Fluoroanilino | 2-Hydroxyethyl | Anticonvulsant, anti-inflammatory | [8] |
| 2-Methyl-3-o-tolyl-6-sulfamyl-7-Cl-... [10] | Methyl | o-Tolyl | Intermediate for CNS agents | [10] |
| 6-Hydroxy-2-methyl-3-(o-tolyl)-... [13] | Methyl | o-Tolyl | Metabolite of sedative drugs | [13] |
Pharmacological and Physicochemical Properties
(a) Antifungal Activity
- UR-9825 : Exhibits superior in vitro activity against Candida and Aspergillus compared to fluconazole, attributed to its 7-Cl substituent and triazole side chain. The target compound’s S-carbamoylthiomethyl group may lack analogous antifungal potency due to differing electronic and steric effects.
(b) Sedative/Hypnotic Activity
- 2-(Hydroxymethyl)-3-(o-tolyl)-... : Shares the 3-o-tolyl group with the target compound, a feature linked to sedative properties in methaqualone analogs. However, the hydroxymethyl group at position 2 may confer different metabolic stability compared to the target’s carbamoylthiomethyl group.
(c) Solubility and Bioavailability
- Hydrochloride Salts: The target compound’s hydrochloride form improves aqueous solubility, akin to derivatives like 2-[[3-(dimethylamino)propyl]amino]-3-methyl-... hydrochloride . Non-salt forms (e.g., hydroxymethyl analog ) may require formulation adjustments for bioavailability.
(d) Metabolic Stability
- UR-9825 : Short half-life in mice (t₁/₂ = 1 h) but prolonged activity in rats (t₁/₂ = 6 h). The target compound’s carbamoylthiomethyl group could influence metabolic pathways (e.g., hydrolysis or oxidation) compared to hydroxymethyl or methyl groups.
Reactivity of Substituents
- S-Carbamoylthiomethyl : The sulfur atom may participate in nucleophilic reactions or oxidation, while the carbamate group could undergo hydrolysis.
- o-Tolyl Group : Electron-donating methyl enhances aromatic stability but may hinder electrophilic substitution at the 3-position .
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